![molecular formula C8H5NOS B588575 苯并[d]噻唑-7-甲醛 CAS No. 144876-37-9](/img/structure/B588575.png)

苯并[d]噻唑-7-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

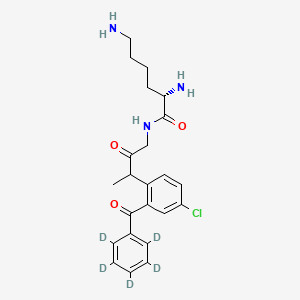

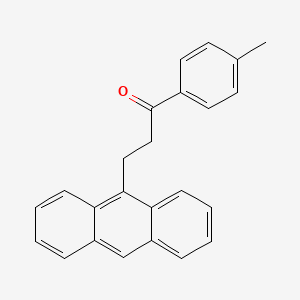

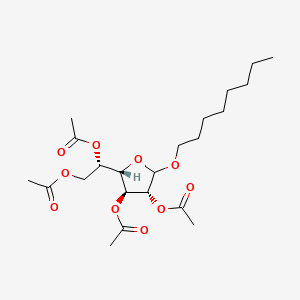

Benzo[d]thiazole-7-carbaldehyde, also known as 7-Benzothiazolecarboxaldehyde, is a chemical compound with the molecular formula C8H5NOS . It is used for research and development purposes .

Synthesis Analysis

Modern approaches to the synthesis of benzothiazole derivatives, including Benzo[d]thiazole-7-carbaldehyde, involve the use of 2-amino and 2-mercapto substituted benzothiazoles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .

Molecular Structure Analysis

The molecular structure of Benzo[d]thiazole-7-carbaldehyde consists of a benzene ring fused with a thiazole ring . The molecular weight of the compound is 163.20 g/mol . The InChIKey of the compound is GRXZDXCWBKCRMW-UHFFFAOYSA-N .

Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .

Physical And Chemical Properties Analysis

Benzo[d]thiazole-7-carbaldehyde has a molecular weight of 163.20 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 163.00918496 g/mol . The Topological Polar Surface Area of the compound is 58.2 Ų .

科学研究应用

-

Anti-tubercular Compounds

- Field: Medicinal Chemistry

- Application: Benzothiazole derivatives have been synthesized and tested for their anti-tubercular activity . These compounds have shown better inhibition potency against M. tuberculosis .

- Method: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

- Results: Eighteen compounds showed MICs value in the range of 0.78–3.125 μg mL −1 .

-

Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Drug Molecules

- Field: Medicinal Chemistry

- Application: Thiazole derivatives have been found to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic .

- Method: The synthesis of these compounds involves various chemical reactions .

- Results: The compounds have shown promising results in their respective fields .

-

Fluorescent Markers

- Field: Organic Chemistry

- Application: Benzothiazole compounds with different substituents have been synthesized and could find applications as fluorescent markers .

- Method: These compounds were synthesized from the condensation of 2-aminothiophenol and aldehydes and their derivatives using a mixture of H 2 O 2 /HCl .

- Results: Due to their strong fluorescence, these compounds could be used as fluorescent markers .

-

Antibacterial and Antioxidant Activities

- Field: Medicinal Chemistry

- Application: Benzothiazole derivatives have been synthesized and tested for their antibacterial and antioxidant activities . These compounds have shown promise due to their distinctive structures and broad spectrum of biological effects .

- Method: The synthesis of these compounds involves various chemical reactions .

- Results: The compounds have shown promising results in their respective fields .

-

Anti-Inflammatory and Anticancer Drug Molecules

- Field: Medicinal Chemistry

- Application: Benzothiazole derivatives have been found to have anti-inflammatory and anticancer properties . This study aims to explore new anti-tumor small molecule drugs that simultaneously anti-inflammatory and anticancer based on the advantages of benzothiazole frameworks .

- Method: The synthesis of these compounds involves various chemical reactions .

- Results: The compounds have shown promising results in their respective fields .

安全和危害

When handling Benzo[d]thiazole-7-carbaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

属性

IUPAC Name |

1,3-benzothiazole-7-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS/c10-4-6-2-1-3-7-8(6)11-5-9-7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXZDXCWBKCRMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CS2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668498 |

Source

|

| Record name | 1,3-Benzothiazole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazole-7-carbaldehyde | |

CAS RN |

144876-37-9 |

Source

|

| Record name | 1,3-Benzothiazole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate](/img/structure/B588495.png)